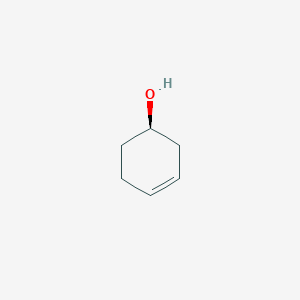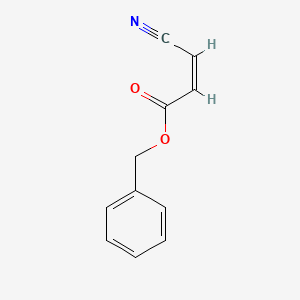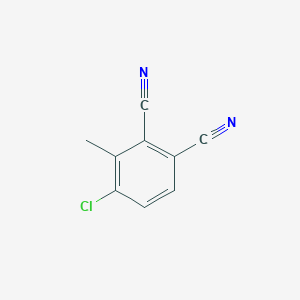
4-Chloro-3-methylphthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylphthalonitrile is an organic compound with the molecular formula C₉H₅ClN₂. It is a derivative of phthalonitrile, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphthalonitrile can be synthesized through nucleophilic substitution reactions involving chlorobenzenes and cyanide ions. One common method involves the reaction of cyclopentadienyliron complexes of chlorobenzenes with sodium cyanide in dimethylformamide (DMF). The reaction proceeds through nucleophilic addition and substitution, followed by demetallation-oxidation to yield the desired phthalonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylphthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as cyanide ions.
Oxidation: Conversion to other functional groups through oxidative processes.
Reduction: Reduction of the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in DMF.
Oxidation: Use of oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Formation of phthalonitriles.
Oxidation: Formation of benzonitriles and other oxidized derivatives.
Reduction: Formation of amines and related compounds.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphthalonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylphthalonitrile involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The compound’s effects are mediated by its ability to form stable intermediates and products that can interact with various biological and chemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methoxyaniline: Similar in structure but contains a methoxy group instead of a nitrile group.
4-Chloro-3-methylphenol: Contains a hydroxyl group instead of a nitrile group.
Phthalonitrile: The parent compound without the chlorine and methyl substituents.
Uniqueness
4-Chloro-3-methylphthalonitrile is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H5ClN2 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
4-chloro-3-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3H,1H3 |
Clave InChI |
IFDBBOZYTGAQOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


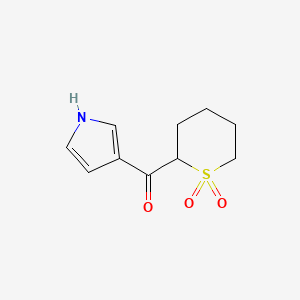
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)


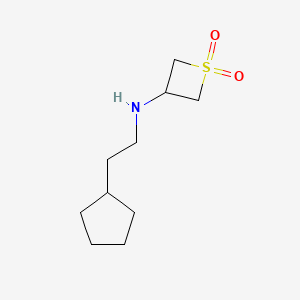
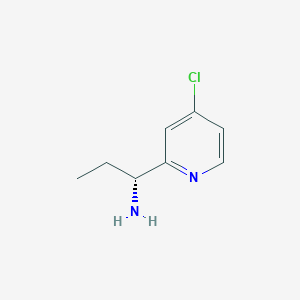

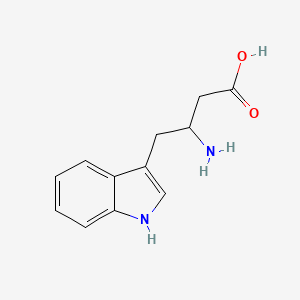
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
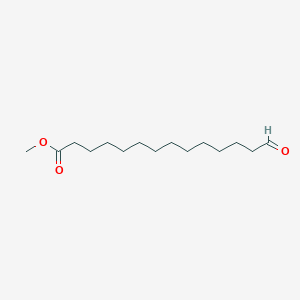
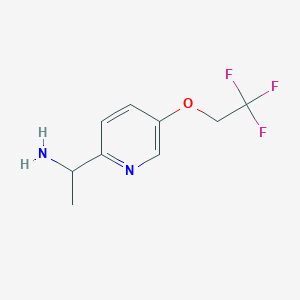
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
